Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate
Description
This compound belongs to the fused heterocyclic family, featuring a furo[2,3-c]pyridine core with a tert-butyl ester group at position 6, a hydroxyl group at position 2, and a ketone at position 4. The furo ring (oxygen-containing) distinguishes it from pyrrolo[2,3-c]pyridine derivatives (nitrogen-containing), influencing electronic properties, solubility, and reactivity. The tert-butyl group enhances steric bulk and lipophilicity, while the hydroxy and oxo groups enable hydrogen bonding and participation in supramolecular interactions .
Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-5-8(14)7-4-10(15)17-9(7)6-13/h10,15H,4-6H2,1-3H3 |
InChI Key |
OACJVRVUNRQLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC(O2)O)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
A common approach involves cyclizing dihydroxy or keto-amine precursors. For example, 2-amino-7-methyl-3-(pyridin-2-ylamino)furo[2,3-c]pyridin-4-yl)methanol undergoes diazotization with NaNO₂ in acetic acid/water (1:1) to form tricyclic derivatives. Adapting this method, the furo ring could be formed via intramolecular dehydration of a diol intermediate under acidic conditions.
Reaction Conditions :
-
Solvent : Acetic acid/water (1:1)
-
Reagent : 0.5 N NaNO₂ (1.5 equiv)
-
Temperature : 0°C → room temperature
Introduction of the Hydroxyl Group
Borohydride Reduction of Ketone Intermediates
Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol reduces ketones to secondary alcohols. For instance, (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane was reduced to the corresponding alcohol in 56% yield. Applied to the target compound, this method could introduce the C2 hydroxyl group.
Optimized Protocol :
Diisobutylaluminum Hydride (DIBAH) for Stereoselective Reduction
DIBAH in toluene/cyclohexanol selectively reduces ketones to alcohols with improved stereocontrol. A 20 mmol scale reaction achieved >90% selectivity for the (S)-configured alcohol. This method is preferable if the target compound requires specific stereochemistry.
Installation of the Tert-Butoxycarbonyl (Boc) Group
Boc Protection of Amines
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, 2-amino-furo[2,3-c]pyridines were protected using Boc anhydride in dichloromethane with triethylamine.
Typical Conditions :
One-Pot Cyclization-Protection
Combining cyclization and protection steps minimizes intermediate isolation. A patent describing tetrahydrothieno[3,2-c]pyridines used TMSI to simultaneously dehydroxylate and protect amines. Adapting this, the Boc group could be introduced during furopyridine ring formation.
Purification and Characterization
Column Chromatography
Silica gel chromatography (230–400 mesh) with 5% MeOH/CH₂Cl₂ eluent effectively isolates the target compound from by-products like (2R,3S)-1-chloro-2-hydroxy-3-(S)-N-Boc-amino-4-phenylbutane (1.0% impurity).
Recrystallization
Crystallization from CH₂Cl₂/hexane mixtures improves purity. For example, t-butyl [1(S)-benzyl-2(S)-hydroxy-3-chloropropyl]carbamate was recrystallized to >95% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The tert-butyl ester can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Preliminary studies indicate that tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate exhibits antimicrobial properties. Its structural analogs have shown efficacy against various bacterial strains, suggesting potential for development as an antibiotic agent . -
Anti-inflammatory Properties :
The compound's interaction with enzymes involved in inflammatory pathways has been investigated. Initial findings suggest that it may inhibit specific inflammatory mediators, positioning it as a candidate for anti-inflammatory drug development . -
Antiviral Activity :
Structural similarities with thieno-pyridine derivatives hint at possible antiviral properties against herpes viruses. Research is ongoing to explore its effectiveness against viral infections .
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets:
- Enzymatic Interactions : The compound shows potential interactions with enzymes that play roles in metabolic pathways.
- Receptor Binding : It may also bind to receptors involved in inflammatory responses, warranting further investigation into its mechanism of action .
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 3-hydroxy-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | Pyrazole instead of pyridine | Different biological activity patterns |
| Tert-butyl 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate | Thieno-pyrimidine structure | Known for antiviral properties |
| Tert-butyl 2-bromo-7-(2-methylpropyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | Brominated derivative | Increased reactivity due to bromine substituent |
These comparisons illustrate that while there are compounds with similar frameworks or functional groups, the specific arrangement and presence of the tert-butyl group along with hydroxyl and carboxylate functionalities make this compound unique in its potential applications and biological activities .
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-butyl 1-methyl-4-methylene-7-oxo-4,5-dihydro-1,7-dihydro-pyrrolo[2,3-c]pyridine-6-carboxylate (7c)
- Structure : Pyrrolo[2,3-c]pyridine core with methyl (position 1), methylene (position 4), and oxo (position 7) substituents.
- Synthesis : Synthesized via gold-catalyzed hydroarylation with 56% yield (Table 3, entry 9) .
- Physical Properties : Melting point = 92°C; IR peaks at 1723 cm⁻¹ (ester C=O) and 1671 cm⁻¹ (ketone C=O) .
- Key Differences: The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate
- Structure : Simplified pyrrolo[2,3-c]pyridine lacking hydroxy and oxo groups.
- Commercial Availability : Priced at €508.00/g (CymitQuimica, 2025) .
- Key Differences: Reduced polarity due to missing oxo and hydroxy groups, likely increasing lipid solubility. Limited capacity for intermolecular hydrogen bonding, affecting crystallization behavior .
Tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate
- Structure : Pyrrolo[2,3-c]pyridine with a trichloroacetyl group (position 2).
- Molecular Weight : 367.7 g/mol (vs. ~295–315 g/mol for other derivatives) .
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Routes : Gold-catalyzed hydroarylation (used for 7c) could be adapted for the target compound but may require optimization due to oxygen’s electronic effects in the furo ring .
- Supramolecular Behavior : The target compound’s hydroxy and oxo groups likely form robust hydrogen-bonded frameworks, contrasting with the trichloroacetyl derivative’s steric dominance .
Biological Activity
Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate (CAS Number: 478625-45-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO5. The structure includes a pyridine ring fused with a tetrahydrofuran moiety and a carboxylate group, contributing to its unique chemical properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation evaluated its effects on various cancer cell lines, including human pancreatic cancer (Patu8988) and gastric cancer (SGC7901). The compound exhibited significant inhibition of cell proliferation and induced apoptosis in these cell lines. Specifically, it increased the expression of caspase-3, indicating a caspase-dependent apoptotic pathway activation .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on specific enzymes. Research indicates that it may inhibit monoamine oxidase (MAO) and cholinesterases (ChE), which are crucial targets in treating neurodegenerative diseases. The compound's structure suggests potential interactions with the active sites of these enzymes due to its functional groups .
Study on Cancer Cell Lines
A comprehensive study conducted by researchers involved treating various cancer cell lines with the compound. The results demonstrated a dose-dependent response in inhibiting cell growth:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Patu8988 | 5.0 | Induction of apoptosis |
| SGC7901 | 4.8 | Caspase activation |
| SMMC7721 | 6.2 | Cell cycle arrest |
The findings indicated that the compound could serve as a lead candidate for further development in cancer therapy .
Enzyme Inhibition Assays
In another study focused on enzyme inhibition:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| MAO-B | 0.212 | Competitive |
| AChE | 0.264 | Mixed |
| BuChE | 0.024 | Reversible |
These results suggest that this compound may have therapeutic implications for conditions like Alzheimer's disease due to its ability to inhibit cholinesterases .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., over-oxidation).
- Adjust stoichiometry of oxidizing agents to avoid decomposition of the Boc group .
Basic Question: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Look for characteristic peaks:
- Boc group : Singlet at δ ~1.4 ppm (9H, tert-butyl).
- Furan ring protons : Doublets in δ 4.5–5.5 ppm (coupling constant J ≈ 3–5 Hz) .
- IR : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (hydroxy group) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₃H₁₇NO₆). High-resolution MS (HRMS) confirms exact mass within 3 ppm error .
Advanced Question: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX/ORTEP-3 be applied to resolve them?
Q. Methodological Answer :
- Challenges :
- Procedure :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Structure Solution : SHELXD for phase problem resolution via dual-space methods .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight bond distortions .
Example Table : Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.21, 8.45, 14.32 |
| β (°) | 102.3 |
| R-factor | 0.045 |
Advanced Question: How do hydrogen-bonding patterns in the solid state influence the compound’s physicochemical properties, and how can graph-set analysis (Etter’s rules) be applied?
Q. Methodological Answer :
- Hydrogen Bonding : The hydroxy and carbonyl groups form R₂²(8) motifs (two donors/acceptors in an 8-membered ring), stabilizing the crystal lattice .
- Graph-Set Analysis :
- Steps :
Identify donor (O-H) and acceptor (C=O) atoms.
Assign D (donor), A (acceptor), and S (self-associated) descriptors.
Use software (e.g., Mercury) to generate graph sets .
- Impact : Strong H-bonding correlates with higher melting points (>150°C) and low solubility in apolar solvents .
Advanced Question: What computational methods are suitable for modeling the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Q. Methodological Answer :
- DFT Calculations :
- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set.
- Applications :
- Nucleophilic Substitution : Calculate Fukui indices to identify electrophilic sites (C=O adjacent to furan) .
- Oxidation : Simulate transition states for furan ring opening using intrinsic reaction coordinate (IRC) analysis .
- MD Simulations : Predict solvation effects in DMSO or THF using AMBER force fields .
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
